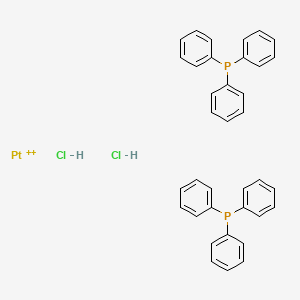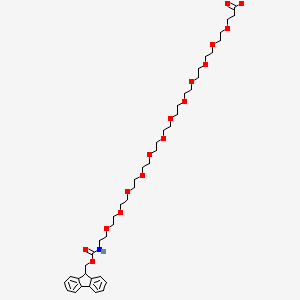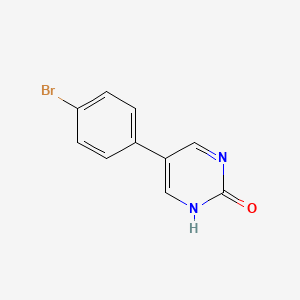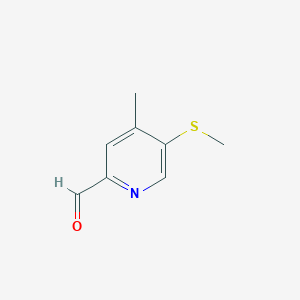
Dichlorobis(triphenylphosphine)platinum (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(triphenylphosphine)platinum (II) is a coordination complex with the chemical formula [PtCl2(PPh3)2]. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two triphenylphosphine ligands. This compound is widely used in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)platinum (II) can be synthesized by reacting potassium tetrachloroplatinate (K2PtCl4) with triphenylphosphine (PPh3) in an appropriate solvent. The reaction typically proceeds as follows:
K2PtCl4+2PPh3→[PtCl2(PPh3)2]+2KCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(triphenylphosphine)platinum (II) are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(triphenylphosphine)platinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or carbonyls.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including hydrogenation, hydroformylation, and cyclopropanation.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(triphenylphosphine)platinum (II) include:
Amines: For substitution reactions.
Hydrogen gas: For hydrogenation reactions.
Carbon monoxide: For hydroformylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-coordinated platinum complexes, while hydrogenation reactions can yield reduced organic compounds .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(triphenylphosphine)platinum (II) has a wide range of applications in scientific research:
Biology and Medicine: Platinum complexes, including Dichlorobis(triphenylphosphine)platinum (II), are studied for their potential anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of Dichlorobis(triphenylphosphine)platinum (II) involves its ability to coordinate with various ligands and catalyze reactions. The platinum center can undergo changes in its oxidation state, facilitating different types of chemical transformations. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum (II): This isomer has a similar structure but different spatial arrangement of ligands.
Dichlorobis(triphenylphosphine)palladium (II): A palladium analog with similar reactivity and applications.
Uniqueness
Dichlorobis(triphenylphosphine)platinum (II) is unique due to its specific coordination geometry and reactivity. The trans configuration allows for distinct catalytic properties and interactions with ligands compared to its cis isomer and palladium analogs .
Eigenschaften
Molekularformel |
C36H32Cl2P2Pt+2 |
|---|---|
Molekulargewicht |
792.6 g/mol |
IUPAC-Name |
platinum(2+);triphenylphosphane;dihydrochloride |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI-Schlüssel |
XAFJSPPHVXDRIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)


